N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-4-28-23(30)22-21(19(13-25-22)17-8-6-5-7-9-17)27-24(28)31-14-20(29)26-18-11-10-15(2)16(3)12-18/h5-13,25H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQQTIRFRFOITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethylphenylamine, ethyl acetoacetate, and various reagents for pyrrolopyrimidine formation. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, chromatography, and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of pyrrolopyrimidines are explored for their potential as drugs. They may act on specific molecular targets to treat diseases like cancer, infections, or inflammatory conditions.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals. Their unique chemical properties make them valuable in various applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to the desired biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs (Table 1) highlight variations in substituents on the pyrrolo-pyrimidine core and the acetamide aryl group, which influence properties such as melting point, solubility, and synthetic yield.
Table 1: Comparative Data for Selected Analogs
Key Observations
- Substituent Effects on Physical Properties: Chlorine substituents (e.g., 3,4-dichlorophenyl in ) enhance intermolecular interactions, as evidenced by the higher melting point (230–232°C) of the dichlorophenyl analog . Bulky alkyl groups (e.g., 3-butyl in vs. 3-ethyl in the target) could reduce solubility due to increased hydrophobicity.
Synthetic Accessibility :
- Structural Confirmation: X-ray crystallography using SHELX software is critical for resolving conformational flexibility in analogs like the dipentylamino-substituted compound , underscoring the role of advanced techniques in structural validation.
Biological Activity
N-(3,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1021226-73-2 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties. The compound's structure allows for potential interactions with enzymes and receptors involved in these pathways.
- Anticancer Activity : Similar compounds in the pyrrolo[3,2-d]pyrimidine class have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the dimethylphenyl group is believed to enhance the compound's binding affinity to target proteins involved in cancer progression.
- Anti-inflammatory Effects : The sulfanyl group may contribute to the modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines.
Research Findings
Several studies have investigated the biological activities of related compounds within the same structural family. These findings can provide insights into the potential effects of this compound:
Case Study 1: Anticancer Activity
A study on pyrrolo[3,2-d]pyrimidine derivatives revealed that compounds with similar structural motifs exhibited IC values less than that of doxorubicin against A431 and Jurkat cell lines. The mechanism involved hydrophobic interactions with target proteins such as Bcl-2 .
Case Study 2: Anti-inflammatory Properties
Research on thiazole-bearing compounds indicated that modifications in the phenyl ring significantly influenced anti-inflammatory activity. Compounds with electron-donating groups showed enhanced efficacy in inhibiting inflammatory markers .
Comparative Analysis
The biological activity of this compound can be compared to similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| N-(3,4-Dimethylphenyl)-2-(thiazole)acetamide | Moderate | High |
| N-(4-Acetamidophenyl)-2-(thiazole)acetamide | High | Moderate |
| N-(3-Ethylthiazole)-N-(dimethylphenyl)acetamide | Low | High |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this pyrrolo[3,2-d]pyrimidine derivative?
- Methodological Answer : Synthesis typically involves sequential reactions:
- Core formation : Cyclocondensation of substituted pyrimidine precursors under acidic or basic conditions (e.g., ethanol/HCl or DMF/KCO) to form the pyrrolo[3,2-d]pyrimidine scaffold .
- Sulfanylation : Introduction of the thioether group via nucleophilic substitution using thiourea or NaSH, requiring strict temperature control (60–80°C) to avoid side reactions .
- Acetamide coupling : Reaction with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) in the presence of coupling agents like DCC/DMAP .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- H/C NMR : Key peaks include:
- Downfield singlet (~δ 12.5 ppm) for the NH proton of the pyrrolo-pyrimidine core .
- Acetamide carbonyl resonance at ~δ 170 ppm in C NMR .
- Mass Spectrometry : ESI-MS should show [M+H] with accurate mass matching theoretical values (e.g., m/z ~500 for CHNOS) .
- X-ray Crystallography : SHELX software (SHELXL-97) refines crystal structures to confirm bond lengths/angles (e.g., C–S bond ~1.78 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between predicted and observed molecular conformations?
- Methodological Answer :
- Twinning Analysis : Use SHELXD to detect twinning ratios and refine data with HKLF5 format .
- Disorder Modeling : Apply PART instructions in SHELXL to model disordered groups (e.g., ethyl or phenyl substituents) .
- Validation Tools : Cross-check with PLATON’s ADDSYM to ensure no missed symmetry .
- Case Study : In , a similar compound showed R-factor discrepancies (R = 0.054 vs. wR = 0.182) due to unresolved disorder, resolved via iterative refinement .
Q. What strategies are effective for evaluating the compound’s bioactivity against kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to ATP pockets of kinases (e.g., EGFR or Aurora kinases). Focus on hydrogen bonding with acetamide NH and π-π stacking with phenyl groups .
- In Vitro Assays :
- Kinase Inhibition : Use ADP-Glo™ Kinase Assay (Promega) at 10 μM compound concentration .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
- Data Interpretation : Compare IC values with structural analogs (e.g., fluorophenyl derivatives in showed 5x higher potency than methylphenyl variants) .
Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?
- Methodological Answer :
- Modifications :
- Phenyl Substituents : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF) to reduce CYP450-mediated oxidation .
- Sulfanyl Linker : Substitute thioether with sulfone (-SO-) to enhance resistance to glutathione conjugation .
- In Silico Tools : Use MetaSite (Molecular Discovery) to predict metabolic hotspots .
- In Vivo Testing : Administer analogs to Sprague-Dawley rats (10 mg/kg IV) and analyze plasma half-life via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
